molecular formula C6H8N4O2 B1598742 2-Hydrazinyl-3-methyl-5-nitropyridine CAS No. 6965-63-5

2-Hydrazinyl-3-methyl-5-nitropyridine

Cat. No. B1598742
Key on ui cas rn: 6965-63-5
M. Wt: 168.15 g/mol
InChI Key: CSHKMLIZQJQZBQ-UHFFFAOYSA-N
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Patent
US08975417B2

Procedure details

To a solution of 2-chloro-3-methyl-5-nitropyridine (35 g, 200 mmol) in EtOH (400 mL) was added hydrazine hydrate (30.0 g, 600 mmol) and the resulting reaction mixture was stirred at 60° C. for 1 hr. The reaction mixture was cooled down with an ice bath, the resulting precipitate was filtrated off, washed with cold H2O and Et2O and dried at 50° C. under reduced pressure to afford the title product (25.40 g, 113 mmol, 98%) as a yellow solid. tR: 0.43 min (LC-MS 2); ESI-MS: 169 [M+H]+; ESI-MS: 167 [M−H]− (LC-MS 2).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.O.[NH2:13][NH2:14]>CCO>[NH:13]([C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1)[NH2:14] |f:1.2|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
ClC1=NC=C(C=C1C)[N+](=O)[O-]
Name
Quantity
30 g
Type
reactant
Smiles
O.NN
Name
Quantity
400 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down with an ice bath
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtrated off
WASH
Type
WASH
Details
washed with cold H2O and Et2O
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(N)C1=NC=C(C=C1C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 113 mmol
AMOUNT: MASS 25.4 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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